
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C12H9N3O3S3 . It has an average mass of 339.413 Da and a monoisotopic mass of 338.980591 Da . It is also known as SB-203580 and is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.
Synthesis Analysis
The synthesis of benzothiazoles, which is a key component of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide consists of a total of 32 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 3 double bonds, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 sulfonamide (thio-/dithio-) .Chemical Reactions Analysis
The synthesis of benzothiazoles involves a visible light mediated reaction from 2-aminothiophenol and aldehydes . An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide include an average mass of 339.413 Da and a monoisotopic mass of 338.980591 Da . The molecular formula is C12H9N3O3S3 .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
Recent advances in medicinal chemistry have highlighted the potential of benzothiazole derivatives as potent anti-tubercular agents . The compound , due to its benzothiazole core, may serve as a scaffold for synthesizing new molecules with enhanced activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules could be compared with standard drugs to evaluate their efficacy. Molecular docking studies could further elucidate the interaction between these derivatives and the target proteins in the tuberculosis bacterium.
Anti-Inflammatory and Analgesic Applications
Benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties . N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could be investigated for its potential to inhibit cyclo-oxygenase pathways, which are pivotal in the inflammatory process. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.
Enzyme Inhibition
The structural complexity of benzothiazole compounds allows them to act as enzyme inhibitors . The subject compound could be studied for its ability to inhibit key enzymes involved in various diseases. For instance, it could be tested against enzymes like carbonic anhydrases or kinases, which are therapeutic targets for conditions such as glaucoma and cancer, respectively.
Antimicrobial Properties
Benzothiazole derivatives have shown promise as antimicrobial agents . The compound could be synthesized and tested against a range of Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC). Its effectiveness against drug-resistant strains could also be a significant area of research.
Biological Activity in Drug Discovery
The compound’s benzothiazole moiety is known for its extensive range of biological activities, including anti-cancer, anti-viral, and neuroprotective effects . Research could focus on synthesizing derivatives of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and screening them for various biological activities, potentially leading to the discovery of new therapeutic agents.
Fluorescence Materials and Imaging Reagents
Benzothiazoles are utilized in fluorescence materials due to their excellent luminescent properties . The compound could be explored for its potential use in developing new imaging reagents for medical diagnostics. Its ability to fluoresce under specific conditions could make it a valuable tool for visualizing biological processes.
Wirkmechanismus
As a small molecule inhibitor of the p38 MAPK pathway, N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide likely works by binding to and inhibiting the activity of p38 MAPK. This can lead to a decrease in the production of pro-inflammatory cytokines and thus reduce inflammation.
Zukünftige Richtungen
The future directions of research on N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could involve further exploration of its inhibitory effects on the p38 MAPK pathway. This could potentially lead to the development of new therapeutic strategies for diseases associated with inflammation. Additionally, the synthesis methods could be further optimized to improve yield and reduce environmental impact .
Eigenschaften
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S3/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h1-6H,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKWTWCVMXEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

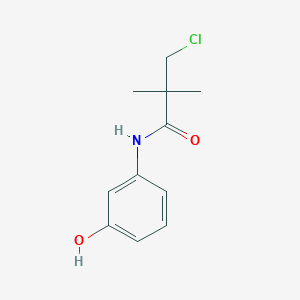

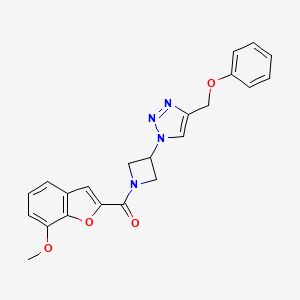

![Ethyl 5'-[1-(prop-2-yn-1-yl)piperidine-4-amido]-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2565571.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2565576.png)
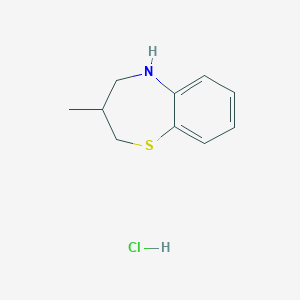
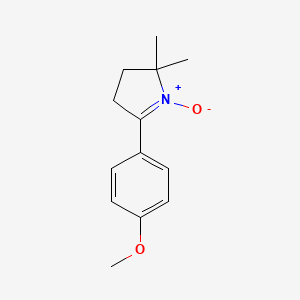
![(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2565579.png)
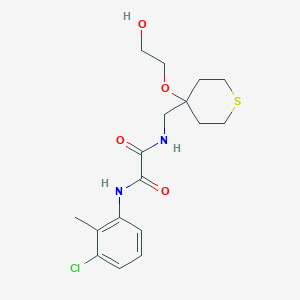
![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2565582.png)
![{1-[(4-bromophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B2565583.png)
